![molecular formula C26H31FN4O4 B3014303 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide CAS No. 896360-21-7](/img/structure/B3014303.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide
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Description
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide is a useful research compound. Its molecular formula is C26H31FN4O4 and its molecular weight is 482.556. The purity is usually 95%.
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Scientific Research Applications
Potential Applications in Neurological Disorders
Compounds featuring benzodioxole and piperazine subunits have been explored for their potential in treating neurological disorders. For instance, derivatives with piperazine moieties have shown promise as serotonin 5-HT1A receptor antagonists, which could be beneficial in studying or treating neuropsychiatric disorders (García et al., 2014). The specific action on serotonin receptors indicates potential applications in the development of antidepressants or anxiolytics.
Antimicrobial Activity
Quinolone derivatives, another class of compounds with some structural similarities, particularly in terms of the presence of a piperazine moiety, have been studied for their antimicrobial properties. Such compounds have shown effectiveness against a range of bacterial infections, suggesting that similar structures could be investigated for their potential in combating resistant bacterial strains (Rameshkumar et al., 2003).
Antifungal and Antiparasitic Activities
The structural feature of piperazine has also been explored in compounds showing antifungal and antiparasitic activities. For example, research into bis(benzoxaborole) compounds incorporating piperazine has demonstrated significant fungicidal activity, highlighting the potential for developing new antifungal treatments (Wieczorek et al., 2014). Similarly, benzimidazole derivatives with substituted piperazines have been evaluated for their antihistaminic potential, which is crucial for allergic diseases treatment (Gadhave et al., 2012).
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O4/c27-19-6-8-21(9-7-19)30-11-13-31(14-12-30)22(18-5-10-23-24(15-18)35-17-34-23)16-28-25(32)26(33)29-20-3-1-2-4-20/h5-10,15,20,22H,1-4,11-14,16-17H2,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBNOKGMOJXMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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